6-Hydrazinoindan-1-one

Description

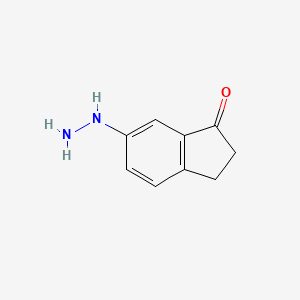

6-Hydrazinoindan-1-one is a bicyclic organic compound featuring an indanone core substituted with a hydrazino (-NH-NH₂) group at the 6-position.

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

6-hydrazinyl-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H10N2O/c10-11-7-3-1-6-2-4-9(12)8(6)5-7/h1,3,5,11H,2,4,10H2 |

InChI Key |

KGGZDMFDAKLHNR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)NN |

Origin of Product |

United States |

Comparison with Similar Compounds

6-Hydroxyindan-1-one (CAS 62803-47-8)

- Core Structure: Indanone with a hydroxy (-OH) substituent at the 6-position.

- Key Differences: The hydroxy group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the hydrazino group . Lower nucleophilicity than hydrazino, limiting its utility in condensation reactions.

- Applications : Primarily used in organic synthesis as a precursor for functionalized indanes.

6-Allyloxyindan-1-one (CAS 320574-74-1)

- Core Structure: Indanone with an allyloxy (-O-CH₂-CH=CH₂) group.

- Key Differences: The allyloxy group is electron-donating but less reactive than hydrazino, favoring stability over reactivity . Higher lipophilicity (predicted LogP ~2.5) due to the hydrophobic allyl chain.

- Applications : Intermediate in specialty chemical synthesis, particularly for allyl-protected derivatives.

6-Methoxyisoindolin-1-one (CAS 132680-54-7)

- Core Structure: Isoindolinone (a lactam analog of indanone) with a methoxy (-OCH₃) group.

- Key Differences: The methoxy group increases electron density on the aromatic ring, altering electronic properties compared to the hydrazino group . Predicted high aqueous solubility (LogP ~0.8) and topological polar surface area (38.33 Ų), suggesting better membrane permeability than hydrazinoindan-1-one.

- Applications : Explored in drug development due to favorable ADME (absorption, distribution, metabolism, excretion) properties.

6-Hydrazino-4-pyrimidinol

- Core Structure: Pyrimidine ring with hydrazino and hydroxy substituents.

- Key Differences: The pyrimidine core vs. indanone results in distinct electronic and steric environments. Hydrazino groups in both compounds enable similar reactivity (e.g., Schiff base formation), but the indanone’s fused ring system may enhance rigidity in derived products .

Data Table: Comparative Analysis

*Calculated based on molecular formula.

Research Findings and Insights

- Reactivity: The hydrazino group in this compound is expected to participate in condensation reactions (e.g., with carbonyl groups) more readily than hydroxy or alkoxy substituents, analogous to hydrazone syntheses described in .

- Solubility: Compared to methoxy or hydroxy analogs, the hydrazino group may enhance solubility in polar aprotic solvents (e.g., DMSO) but reduce lipid membrane permeability .

- Pharmacological Potential: Structural analogs like 6-Methoxyisoindolin-1-one demonstrate the importance of substituents in ADME properties, suggesting this compound could benefit from similar predictive studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.